molecular formula C14H20O2 B049166 4-Allyl-1-butoxy-2-methoxybenzene CAS No. 115422-59-8

4-Allyl-1-butoxy-2-methoxybenzene

Cat. No. B049166
M. Wt: 220.31 g/mol
InChI Key: UHKLUPWESCIICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-1-butoxy-2-methoxybenzene is a chemical compound that belongs to the group of allyl ethers. It is also known as ABMB and has a molecular formula of C14H20O2. This compound has shown promising results in scientific research applications, particularly in the field of medicinal chemistry. The purpose of

Mechanism Of Action

The mechanism of action of 4-Allyl-1-butoxy-2-methoxybenzene is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

4-Allyl-1-butoxy-2-methoxybenzene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to scavenge free radicals and protect against oxidative stress. In addition, it has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Allyl-1-butoxy-2-methoxybenzene in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-Allyl-1-butoxy-2-methoxybenzene. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in various cancer types. Another area of interest is its potential as a treatment for inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative disorders. Additionally, research on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives.

Synthesis Methods

The synthesis of 4-Allyl-1-butoxy-2-methoxybenzene can be achieved through a simple reaction between 4-hydroxy-3-methoxybenzaldehyde and allyl bromide in the presence of an acid catalyst. The reaction takes place through an SN2 mechanism, which results in the formation of the desired product. The purity of the product can be improved through recrystallization or column chromatography.

Scientific Research Applications

4-Allyl-1-butoxy-2-methoxybenzene has shown promising results in scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown potential as an anticancer agent, as it can induce apoptosis in cancer cells.

properties

CAS RN

115422-59-8

Product Name

4-Allyl-1-butoxy-2-methoxybenzene

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-butoxy-2-methoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,8-9,11H,2,4,6-7,10H2,1,3H3

InChI Key

UHKLUPWESCIICB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC=C)OC

Other CAS RN

84019-91-0

synonyms

Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.